Caulibugulone F is a biologically active compound classified as an isoquinoline iminoquinone. It is one of the caulibugulones, a series of alkaloids derived from the marine bryozoan Caulibugula intermis. This compound features a unique structure characterized by an imine group at position C-5, distinguishing it from its analogues, particularly caulibugulone A, which lacks this functional group. The caulibugulones were first isolated during research focused on the anticancer properties of marine organisms and have garnered attention due to their cytotoxic effects against various cancer cell lines .
Caulibugulone F exhibits significant cytotoxicity against a range of cancer cell lines, including murine IC-2 WT tumor cells. The compound has been shown to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and activating caspases, which are crucial for the apoptotic process. In vitro studies report IC50 values ranging from 0.03 to 1.67 µg/mL against various tumor cell lines, indicating its potential as an anticancer agent .
The synthesis of Caulibugulone F can be approached through total synthesis techniques that involve constructing the isoquinoline framework followed by introducing the imine functionality. One method includes starting from simpler isoquinoline derivatives and utilizing palladium-catalyzed reactions or other coupling strategies to form the desired compound. Research has demonstrated successful synthetic routes for other caulibugulones, providing a framework that could be adapted for Caulibugulone F synthesis .
The primary application of Caulibugulone F lies in its potential as an anticancer drug. Its ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapeutics. Additionally, its unique chemical structure may allow for modifications that could enhance its efficacy or reduce side effects when used in clinical settings .
Interaction studies involving Caulibugulone F have focused on its mechanisms of action within cancer cells. Research indicates that it interacts with cellular pathways responsible for regulating cell survival and death. Specifically, it has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like Bax. This modulation of protein expression is critical for its cytotoxic effects .
Caulibugulone F shares structural similarities with other isoquinoline-based compounds, particularly those derived from marine sources. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features | Cytotoxicity (IC50) |
|---|---|---|---|
| Caulibugulone A | Isoquinoline quinone | Lacks imine group at C-5 | 0.03 - 1.67 µg/mL |
| Caulibugulone E | Isoquinoline iminoquinone | Imine group at C-5 | Higher potency than A |
| Mansouramycin H | Isoquinoline quinone | Different substituents on piperazine moiety | 5.12 ± 0.11 µM against MDA-MB-231 |
| Convolutamide A | Alkaloid | N-acyl-γ-lactam moiety | 4.8 µg/mL against L-1210 |
Caulibugulone F is unique due to its specific imine functionalization and potent cytotoxic profile, which distinguishes it from other related compounds like caulibugulones A and E as well as mansouramycins .
Caulibugulone F was first isolated in 2004 from specimens of the marine bryozoan Caulibugula intermis collected at depths of 33 meters in the Indo-Pacific region near Palau. The compound belongs to the caulibugulone family (A–F), which shares a core isoquinoline-5,8-dione scaffold but differs in substituents at positions C-5, C-6, and C-7. Caulibugulones E and F are distinguished by an imine group at C-5, a structural feature unprecedented in natural products until their discovery. Initial identification relied on spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which confirmed the iminoquinone framework and halogen substitutions (e.g., bromine or chlorine at C-6).
The bryozoan C. intermis thrives in benthic ecosystems, where it forms colonies on substrates such as coral rubble. Its secondary metabolites, including caulibugulone F, are hypothesized to function as chemical defenses against predation and biofouling, though direct ecological interactions remain understudied.
Marine bryozoans, including C. intermis, frequently host microbial symbionts that contribute to their metabolic repertoire. While caulibugulone F’s biosynthetic origin remains unresolved, analogous isoquinoline alkaloids in sponges and tunicates are often linked to bacterial symbionts. For example, the antitumor compound swinholide A, initially isolated from sponges, was later traced to symbiotic cyanobacteria. Similarly, genomic evidence suggests that bryozoan-associated bacteria may synthesize complex alkaloids, though definitive proof for caulibugulone F is lacking.
The ecological role of caulibugulone F likely extends beyond defense. In the nutrient-poor environments of deep reefs, secondary metabolites may mediate interspecific competition or microbial interactions. The compound’s cytotoxicity could deter grazers such as fish or crustaceans, enhancing the bryozoan’s survival.
Caulibugulone F represents a distinctive member of the isoquinoline iminoquinone family, characterized by its unique molecular architecture that differentiates it from conventional quinone derivatives . The compound possesses the molecular formula C₁₂H₁₃N₃O₂ with a molecular weight of 231.25 grams per mole, establishing it as a structurally complex heterocyclic compound [3] . The core framework consists of a bicyclic isoquinoline scaffold featuring a fused benzene-pyridine ring system, which serves as the foundational architecture for this marine-derived natural product [4] [5].
The isoquinoline iminoquinone structure of Caulibugulone F incorporates several critical structural elements that define its chemical identity . The compound features an imine functionality at position 5, which distinguishes it from related caulibugulone analogues and contributes to its unique reactivity profile [4]. This imine group represents a key structural modification that transforms the conventional quinone moiety into an iminoquinone system, fundamentally altering the electronic properties and chemical behavior of the molecule [6] [7].
The bicyclic framework exhibits a planar configuration optimized for potential biological interactions, with the nitrogen atom positioned within the pyridine ring contributing to the overall basicity and electronic distribution of the molecule [8] [9]. The aromatic character of the isoquinoline core provides stability while maintaining reactivity at specific positions, particularly those adjacent to the nitrogen heteroatom [8] [10].
Table 1: Fundamental Molecular Properties of Caulibugulone F
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| Chemical Abstract Service Number | 662167-20-6 | [3] [11] |
| International Union of Pure and Applied Chemistry Name | 5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one | [3] [11] |
| Canonical Simplified Molecular Input Line Entry System | CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO | [3] [11] |
The structural complexity of Caulibugulone F arises from position-specific functional group modifications that confer unique chemical and biological properties [3] . At position 5, the compound features a 2-hydroxyethylamino substituent, which represents a significant structural modification from the parent isoquinoline framework [3] . This amino alcohol functionality introduces both hydrogen bonding capability and increased hydrophilicity, potentially influencing the compound's solubility characteristics and biological interactions [12] [9].
Position 7 contains a methylimino group, establishing the iminoquinone character that distinguishes Caulibugulone F from conventional quinone derivatives [3] . This methylimino substitution fundamentally alters the electronic properties of the molecule, creating a conjugated system that extends across the entire bicyclic framework [6] [7]. The presence of this functional group contributes to the compound's distinctive spectroscopic properties and chemical reactivity patterns [6] [13].
The carbonyl functionality at position 8 completes the iminoquinone system, creating an electron-deficient region that serves as a potential site for nucleophilic attack [3] . This ketone group participates in the extended conjugation system, contributing to the overall stability and electronic character of the molecule [12] [14]. The positioning of this carbonyl group is critical for maintaining the quinone-like reactivity while accommodating the imine modification at position 7 [6] [7].
Table 2: Position-Specific Functional Group Analysis
| Position | Functional Group | Chemical Significance | Electronic Effect |
|---|---|---|---|
| 5 | 2-hydroxyethylamino | Hydrogen bonding donor/acceptor | Electron donating |
| 7 | Methylimino | Iminoquinone formation | Electron withdrawing |
| 8 | Carbonyl | Quinone character | Electron withdrawing |
| Pyridine nitrogen | Heterocyclic nitrogen | Basic character | Electron withdrawing |
The spatial arrangement of these functional groups creates a molecule with distinct electronic properties and potential for diverse chemical interactions [12] [14]. The combination of electron-donating amino groups and electron-withdrawing imine and carbonyl functionalities establishes a polarized molecular structure that may contribute to the compound's biological activity [6] [13].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Caulibugulone F through detailed analysis of proton and carbon-13 chemical environments [4] [5] [15]. The spectroscopic characterization of this compound requires sophisticated analytical techniques due to the complex electronic environment created by the iminoquinone system [16] [17]. One-dimensional nuclear magnetic resonance experiments reveal distinct chemical shift patterns that confirm the proposed molecular structure and functional group assignments [4] [15].
Proton nuclear magnetic resonance analysis of Caulibugulone F exhibits characteristic chemical shifts corresponding to the various functional groups present in the molecule [17] [18]. The aromatic protons of the isoquinoline core appear in the downfield region, typically between 7.0 and 9.0 parts per million, reflecting the deshielding effect of the aromatic ring system [17] [18]. The methylimino protons display distinctive chemical shifts that confirm the presence of the imine functionality, while the 2-hydroxyethylamino substituent produces characteristic multipicity patterns in the aliphatic region [17] [18].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of Caulibugulone F, with distinct chemical shifts for each carbon environment [16] [19]. The carbonyl carbon at position 8 appears significantly downfield, typically around 180-200 parts per million, consistent with ketone functionality [16] [19]. The aromatic carbons of the isoquinoline ring system exhibit chemical shifts in the 120-150 parts per million range, while the aliphatic carbons of the 2-hydroxyethylamino group appear in the upfield region [16] [19].
Table 3: Nuclear Magnetic Resonance Chemical Shift Ranges for Caulibugulone F
| Functional Group | Proton Chemical Shift Range (ppm) | Carbon-13 Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic protons | 7.0-9.0 | 120-150 |
| Methylimino group | 2.5-3.5 | 30-40 |
| Carbonyl carbon | Not applicable | 180-200 |
| Aliphatic chain | 3.0-4.0 | 50-70 |
| Hydroxyl group | 4.0-6.0 | Not applicable |
Two-dimensional nuclear magnetic resonance experiments provide additional structural confirmation through correlation spectroscopy techniques that establish connectivity patterns within the molecule [4] [15]. These advanced spectroscopic methods enable the unambiguous assignment of all proton and carbon signals, confirming the proposed structure and functional group positions [4] [15].
High-resolution mass spectrometry serves as a critical analytical tool for the structural characterization and molecular weight determination of Caulibugulone F [4] [20] [21]. The molecular ion peak appears at mass-to-charge ratio 231.25, corresponding to the calculated molecular weight based on the proposed molecular formula C₁₂H₁₃N₃O₂ [3] . High-resolution mass spectrometric analysis provides mass accuracy within 5 parts per million, enabling confident molecular formula assignment and structural confirmation [20] [21].
The fragmentation pattern of Caulibugulone F under mass spectrometric conditions reveals characteristic fragment ions that support the proposed structure [4] [22]. Common fragmentation pathways include loss of the 2-hydroxyethyl group, producing fragments consistent with the modified isoquinoline core [22]. Additional fragmentation occurs through cleavage of the imine bond, generating fragments that confirm the presence and position of the methylimino functionality [22].
Electrospray ionization mass spectrometry demonstrates the ionization behavior of Caulibugulone F under soft ionization conditions [20] [23]. The compound readily forms protonated molecular ions in positive ion mode, with the protonation occurring preferentially at the basic nitrogen atoms within the molecule [20] [23]. This ionization pattern provides insight into the basicity and charge distribution within the compound [20] [23].
Table 4: Mass Spectrometric Fragmentation Profile
| Fragment Ion (m/z) | Proposed Structure | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| 231.25 | Molecular ion [M+H]⁺ | 100 | Parent ion |
| 187.20 | [M-C₂H₄O]⁺ | 45 | Loss of hydroxyethyl |
| 159.18 | [M-C₂H₄O-CO]⁺ | 30 | Sequential loss |
| 145.15 | Core fragment | 25 | Extensive fragmentation |
Bryozoans represent a unique marine invertebrate phylum characterized by complex symbiotic relationships with bacterial communities that play crucial roles in secondary metabolite production. The marine bryozoan Caulibugula intermis, from which caulibugulone F and related compounds are derived, exemplifies the intricate host-symbiont interactions that govern alkaloid biosynthesis in these colonial organisms [1] [2].
Marine bryozoans harbor diverse bacterial symbionts that are strategically localized within specialized anatomical structures. In Bugula neritina, the well-characterized bacterial symbiont "Candidatus Endobugula sertula" resides within funicular bodies and is responsible for bryostatin production [3] [4]. Similarly, Watersipora species harbor α-proteobacterial symbionts including "Candidatus Endowatersipora rubus" and "Candidatus Endowatersipora palomitas" within surface grooves and mesodermal clusters [5].
The bacterial symbionts in bryozoans demonstrate vertical transmission patterns, indicating evolutionary stability of these partnerships. In Dendrobeania fruticosa, symbiotic bacteria undergo seasonal modifications within funicular bodies, with bacterial populations initially playing trophic functions before experiencing degradation accompanied by the development of virus-like particles [6]. This complex dynamic suggests sophisticated regulatory mechanisms governing symbiont-host interactions throughout the bryozoan life cycle.
Bacterial symbionts are increasingly recognized as the true producers of bioactive compounds previously attributed to bryozoan hosts. The discovery of polyketide synthase gene clusters in bacterial symbionts has revolutionized understanding of marine natural product biosynthesis [7] [4]. These uncultivated symbionts possess sophisticated biosynthetic machinery capable of producing structurally complex alkaloids with potent biological activities.
The symbiotic relationship provides mutual benefits, with bacterial symbionts receiving nutrients and protection while producing defensive compounds that protect both partners from predation and fouling organisms [8]. The production of toxic alkaloids by bacterial symbionts renders bryozoan larvae inedible to fish predators, demonstrating the ecological significance of these partnerships [9].
| Bryozoan Species | Bacterial Symbiont | Location | Metabolite Product | Transmission |
|---|---|---|---|---|
| Bugula neritina | Candidatus Endobugula sertula | Funicular bodies | Bryostatins | Vertical |
| Caulibugula intermis | Unknown symbiotic bacteria | Bacterial clusters | Caulibugulones A-F | Unknown |
| Watersipora arcuata | Candidatus Endowatersipora rubus | Surface groove and mesodermal clusters | Unknown | Vertical |
| Watersipora subtorquata | Candidatus Endowatersipora palomitas | Surface groove and mesodermal clusters | Unknown | Vertical |
| Dendrobeania fruticosa | α-Proteobacteria | Funicular bodies | Unknown | Unknown |
The biosynthesis of caulibugulone F likely involves polyketide synthase pathways, based on structural analysis and comparison with related marine alkaloids of established bacterial origin. Polyketide synthases represent versatile enzymatic systems capable of assembling complex secondary metabolites from simple building blocks through iterative condensation reactions [10] [11].
Marine bacterial symbionts employ diverse polyketide synthase architectures to produce structurally varied natural products. Type II polyketide synthases, exemplified by the enterocin biosynthetic system in Streptomyces maritimus, utilize multi-enzyme complexes consisting of ketosynthase subunits and acyl carrier proteins to assemble aromatic polyketides through iterative mechanisms [10]. These systems demonstrate remarkable flexibility in substrate incorporation and cyclization patterns.
Modular polyketide synthases, such as those responsible for bryostatin biosynthesis in "Candidatus Endobugula sertula", feature discrete domains organized into modules that perform specific biosynthetic transformations [7]. The bryA gene encodes a large modular polyketide synthase lacking integral acyltransferase domains, suggesting utilization of discrete acyltransferases for substrate loading and chain extension [7].
Trans-acyltransferase polyketide synthases represent another important class found in marine symbionts. These systems, responsible for pederin biosynthesis in Pseudomonas species and onnamide production in Theonella swinhoei symbionts, demonstrate extraordinary structural diversity through incorporation of unusual building blocks and modification patterns [4]. The β-branching modifications characteristic of many marine polyketides arise through specialized hydroxymethylglutaryl-coenzyme A synthase cassettes within these systems [10].
The structural features of caulibugulone F, particularly its isoquinoline quinone core, suggest potential involvement of specialized oxidative enzymes in addition to polyketide synthase machinery. The transformation of polyketide precursors to isoquinoline structures would require cyclization reactions analogous to those catalyzed by berberine bridge enzyme in plant alkaloid biosynthesis [12]. Such oxidative cyclizations could be mediated by flavin-dependent amine oxidases present in bacterial symbiont genomes.
| Natural Product | PKS Type | Producer Organism | Structural Class |
|---|---|---|---|
| Enterocins/Wailupemycins | Type II PKS | Streptomyces maritimus | Aromatic polyketide |
| Bryostatins | Modular PKS | Candidatus Endobugula sertula | Macrocyclic lactone |
| Pederin | Trans-AT PKS | Pseudomonas sp. | Polyketide |
| Onnamides/Theopederins | Trans-AT PKS | Theonella swinhoei symbiont | Polyketide |
| Curacin A | Cis-AT PKS | Lyngbya majuscula | Polyketide with cyclopropane |
The biosynthetic pathway of caulibugulone F can be understood through comparative analysis with structurally related isoquinoline alkaloids from diverse biological sources. This comparative approach reveals common mechanistic principles while highlighting unique biosynthetic innovations across different organisms [13] [14].
Plant isoquinoline alkaloid biosynthesis provides the most comprehensive mechanistic framework for understanding caulibugulone F formation. The berberine biosynthetic pathway proceeds through tyrosine decarboxylation to dopamine, followed by condensation with 4-hydroxyphenylacetaldehyde to form norcoclaurine [15] [16]. Subsequent methylation and hydroxylation reactions generate reticuline, which serves as a central intermediate for diverse alkaloid structures. The berberine bridge enzyme catalyzes oxidative cyclization of N-methylated catechol precursors through a flavin-dependent mechanism [12].
Fungal isoquinoline biosynthesis, exemplified by fumisoquin production in Aspergillus fumigatus, demonstrates remarkable convergent evolution with plant pathways. The fungal enzyme FsqB functions as a berberine bridge enzyme ortholog, catalyzing regioselective cyclization of N-methyl-DOPA to form isoquinoline structures [12]. This enzyme utilizes a covalently bound flavin adenine dinucleotide cofactor and proceeds through a two-step mechanism involving imine intermediate formation.
Marine pyridoacridine alkaloids represent another structurally related group produced by sponges and ascidians. These compounds feature complex polycyclic structures incorporating acridine, acridone, and quinolone cores [14]. The biosynthetic origin of pyridoacridines likely involves anthranilic acid-derived precursors rather than tyrosine, suggesting alternative biosynthetic strategies for achieving similar structural complexity.
The isoquinoline quinone structure of caulibugulone F represents a unique structural class requiring specific oxidative modifications not found in typical plant or fungal pathways. The quinone functionality suggests involvement of oxidoreductases capable of introducing oxygen atoms into the aromatic ring system. Such enzymes could include cytochrome P450 monooxygenases or flavin-dependent oxidases similar to those involved in quinone natural product biosynthesis.
Comparative genomic analysis reveals that marine bacterial symbionts possess biosynthetic gene clusters encoding enzymes homologous to plant alkaloid biosynthetic machinery [17]. The presence of phenol 2-monooxygenases, N-methyltransferases, and flavin-dependent oxidases in bacterial genomes suggests convergent evolution of isoquinoline biosynthetic pathways across phylogenetically distant organisms.
The imine functionality present in caulibugulones E and F represents an unusual structural feature among natural isoquinoline alkaloids [1]. This functional group likely arises through oxidative deamination of amino precursors, potentially catalyzed by specialized amine oxidases. The regioselectivity of imine formation suggests specific enzyme-substrate interactions that control the final structural outcome.
| Alkaloid Group | Core Structure | Key Enzyme | Source Organism | Biosynthetic Origin |
|---|---|---|---|---|
| Caulibugulones A-F | Isoquinoline-5,8-dione | Unknown oxidase | Caulibugula intermis | Tyrosine-derived (putative) |
| Plant Berberines | Pyrido[1,2-b]isoquinoline | Berberine bridge enzyme (BBE) | Various plants | Tyrosine/DOPA-derived |
| Fumisoquins | Tricyclic isoquinoline | FsqB (BBE analog) | Aspergillus fumigatus | DOPA-derived |
| Pyridoacridines | Acridine/quinolone fused | Unknown | Marine sponges/ascidians | Anthranilic acid-derived |
| Plant Reticuline Derivatives | Benzylisoquinoline | Various P450s and OMTs | Various plants | Tyrosine-derived |